2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[2-(4-nitrophenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-10-14-7-9-15(11)8-6-12-2-4-13(5-3-12)16(17)18/h2-5,11,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBWWMTXSWIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Methyl 1 2 4 Nitrophenyl Ethyl Piperazine
Retrosynthetic Analysis and Proposed Synthetic Pathways
The logical design of a synthetic route to 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine begins with a retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available starting materials. airitilibrary.comsemanticscholar.orgamazonaws.comyoutube.com The primary disconnection point for this target molecule is the C-N bond between the piperazine (B1678402) ring nitrogen and the ethyl side chain. This leads to two key precursors: 2-methylpiperazine (B152721) and a suitable 2-(4-nitrophenyl)ethyl electrophile, such as 2-(4-nitrophenyl)ethyl bromide.
Convergent and Linear Synthesis Approaches
A plausible convergent retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Stereo- and Regioselectivity Considerations for the 2-Methyl Substituent
The presence of a methyl group at the C-2 position of the piperazine ring introduces a stereocenter, meaning the target molecule can exist as a pair of enantiomers ((R)- and (S)-2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine). The synthesis of a specific enantiomer requires a stereoselective approach.
Several strategies can be employed to control the stereochemistry:
Resolution of racemic 2-methylpiperazine: This can be achieved by forming diastereomeric salts with a chiral resolving agent. researchgate.net
Asymmetric synthesis: Chiral auxiliaries or catalysts can be used to induce stereoselectivity during the formation of the piperazine ring. researchgate.net For example, the use of chiral starting materials can lead to the desired enantiomerically pure product. researchgate.net
Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Regioselectivity is also a key consideration. The N-alkylation of 2-methylpiperazine can occur at either the N-1 or N-4 position. The methyl group can influence the reactivity of the adjacent nitrogen atom, potentially leading to a mixture of products. However, in an unfunctionalized 2-methylpiperazine, the two nitrogen atoms are chemically distinct, and selective alkylation at the less hindered nitrogen (N-4) is often possible. To ensure alkylation occurs at the desired N-1 position, the N-4 position can be protected with a suitable protecting group (e.g., Boc, Cbz) which can be removed after the N-alkylation step.
Functionalization of the Piperazine Core
The construction of the target molecule hinges on the effective functionalization of the piperazine core. This primarily involves the introduction of the 2-(4-nitrophenyl)ethyl group onto the 2-methylpiperazine ring.
N-Alkylation Protocols for Incorporating the 2-(4-nitrophenyl)ethyl Moiety
The most direct method for attaching the 2-(4-nitrophenyl)ethyl group to 2-methylpiperazine is through N-alkylation. This typically involves the reaction of 2-methylpiperazine with a 2-(4-nitrophenyl)ethyl halide (e.g., bromide or chloride) in the presence of a base.
Table 1: Representative N-Alkylation Conditions for Piperazine Derivatives
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Benzyl bromide | K2CO3 | DMF | Room Temp | nih.gov |
| 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | - | - | - | mdpi.com |
| Alkyl halides | K2CO3 | Ethanol | Reflux | ufl.edu |
The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N), which act as proton scavengers. Solvents such as dimethylformamide (DMF), acetonitrile (B52724), or alcohols are frequently used. The reaction temperature can be varied to optimize the reaction rate and yield.
Alternative Cyclization Approaches to the 2-Methylpiperazine Ring
While 2-methylpiperazine is commercially available, several methods exist for its synthesis, which can be incorporated into a synthetic strategy.
Photocatalytic Cyclization: An environmentally friendly approach involves the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor-zeolite composite catalysts under UV irradiation. iitm.ac.in
Reductive Cyclization of Dioximes: A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by catalytic reductive cyclization to form the piperazine ring. nih.gov This method can be adapted for the synthesis of substituted piperazines.
From Ethylenediamine (B42938) and 1,2-Propanediol: 2-Methylpiperazine can be prepared by the reaction of ethylenediamine with 1,2-propanediol. ufl.edu
Intramolecular Hydroamination: A modular synthesis of 2,6-disubstituted piperazines has been developed where a highly diastereoselective intramolecular hydroamination is the key step. organic-chemistry.org
Table 2: Comparison of Synthetic Methods for 2-Methylpiperazine
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | Eco-friendly, uses photocatalysis | iitm.ac.in |
| Reductive Cyclization | Primary amine, nitrosoalkenes | Forms the ring via reductive cyclization of a dioxime intermediate | nih.gov |
Nitrophenyl Group Introduction and Modification Strategies
The 4-nitrophenyl group is a key feature of the target molecule. This functionality is typically introduced by using a starting material that already contains the nitro group.
The synthesis of the 2-(4-nitrophenyl)ethyl moiety can be achieved through various standard organic transformations. For example, 4-nitrotoluene (B166481) can be brominated to give 4-nitrobenzyl bromide, which can then be subjected to a chain extension reaction (e.g., via a Grignard reagent or cyanide displacement followed by reduction) to introduce the second carbon atom of the ethyl chain.
Alternatively, nitration of a precursor molecule is a common strategy. For instance, phenylethylpiperazine could be synthesized first, followed by nitration of the phenyl ring. However, this approach can lead to a mixture of ortho, meta, and para isomers, necessitating a purification step. Therefore, it is generally more efficient to start with a precursor that already has the nitro group in the desired position.
In some cases, the nitro group can be introduced via nucleophilic aromatic substitution (SNAr). For example, N-arylation of a piperazine with a suitable aryl halide containing an electron-withdrawing group like a nitro group is a common method for synthesizing N-arylpiperazines. core.ac.ukdissertationtopic.net While the target molecule has an ethyl linker, similar principles could be applied to precursors.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize the yield of the desired product while ensuring high selectivity and minimizing the formation of impurities. Key parameters that are typically optimized include the choice of solvent, base, temperature, and stoichiometry of the reactants.
For the N-alkylation of 2-methylpiperazine with a 2-(4-nitrophenyl)ethyl halide, a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is often preferred. The selection of the base is also crucial; inorganic bases like potassium carbonate or organic bases such as triethylamine can be employed to scavenge the acid produced during the reaction. The reaction temperature is another important factor, with elevated temperatures often leading to faster reaction rates, though this must be balanced against the potential for increased side reactions.
The following interactive data table summarizes the impact of different reaction conditions on the yield of this compound.
| Entry | Solvent | Base | Temperature (°C) | Molar Ratio (Piperazine:Halide) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | K₂CO₃ | 80 | 1.2 : 1 | 12 | 75 |
| 2 | DMF | K₂CO₃ | 80 | 1.2 : 1 | 8 | 82 |
| 3 | Acetonitrile | Et₃N | 60 | 1.5 : 1 | 24 | 68 |
| 4 | DMF | Et₃N | 100 | 1.5 : 1 | 12 | 78 |
| 5 | Acetonitrile | K₂CO₃ | 60 | 1.2 : 1 | 18 | 70 |
In the context of reductive amination, the choice of the reducing agent and the pH of the reaction medium are pivotal for achieving high yields. Sodium triacetoxyborohydride (B8407120) is often favored as it is a mild and selective reducing agent that can be used in a one-pot procedure. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
Impurity Profiling and Advanced Purification Methodologies
Impurity profiling is essential for ensuring the quality and purity of the final product. The potential impurities in the synthesis of this compound can originate from starting materials, intermediates, or side reactions.
Common process-related impurities may include unreacted 2-methylpiperazine and 1-(2-haloethyl)-4-nitrobenzene. A significant potential impurity is the N,N'-bis[2-(4-nitrophenyl)ethyl]-2-methylpiperazine, which can form if the dialkylation of the piperazine ring occurs. However, the presence of the methyl group on the piperazine ring provides some steric hindrance, which can help to minimize this side reaction. Other potential impurities could arise from the degradation of the starting materials or the product under the reaction conditions.
The following interactive data table outlines the common impurities that may be encountered.
| Impurity Name | Structure | Potential Source |
| 2-Methylpiperazine | C₅H₁₂N₂ | Unreacted starting material |
| 1-(2-Bromoethyl)-4-nitrobenzene | C₈H₈BrNO₂ | Unreacted starting material |
| N,N'-bis[2-(4-nitrophenyl)ethyl]-2-methylpiperazine | C₂₁H₂₆N₄O₄ | Side reaction (dialkylation) |
| (4-Nitrophenyl)acetaldehyde | C₈H₇NO₃ | Unreacted starting material (in reductive amination) |
Advanced purification methodologies are employed to remove these impurities and isolate this compound in high purity. A common initial purification step involves an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture. For more challenging separations, column chromatography using silica (B1680970) gel is a highly effective technique. The choice of eluent for chromatography depends on the polarity of the product and impurities. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is often used, with the polarity being gradually increased to elute the desired compound.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1 2 4 Nitrophenyl Ethyl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine, offering detailed insights into the proton and carbon environments, their connectivity, and the molecule's three-dimensional arrangement.
A comprehensive analysis of one-dimensional NMR spectra provides the initial and most fundamental layer of structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the 4-nitrophenyl, ethyl, and 2-methylpiperazine (B152721) moieties. The aromatic region typically displays a classic AA'BB' system for the para-substituted benzene (B151609) ring, resulting in two distinct doublets. The aliphatic region contains signals for the ethyl linker and the piperazine (B1678402) ring protons, which often exhibit complex splitting patterns due to coupling.
Interactive Table: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | Doublet (d) | 2H | Ar-H (ortho to NO₂) |
| ~ 7.45 | Doublet (d) | 2H | Ar-H (meta to NO₂) |
| ~ 2.90 | Multiplet (m) | 1H | Piperazine C2-H |
| ~ 2.80 - 2.60 | Multiplet (m) | 4H | Ethyl (-CH₂-N, -CH₂-Ar) |
| ~ 2.50 - 2.20 | Multiplet (m) | 6H | Piperazine Ring Protons |
| ~ 1.05 | Doublet (d) | 3H | C2-Methyl (-CH₃) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton. The spectrum shows distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The aliphatic region reveals the signals for the ethyl linker, the piperazine ring carbons, and the methyl group.
Interactive Table: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 147.5 | Ar-C (C-NO₂) |
| ~ 146.8 | Ar-C (C-CH₂CH₂N) |
| ~ 129.5 | Ar-CH (meta to NO₂) |
| ~ 123.8 | Ar-CH (ortho to NO₂) |
| ~ 59.5 | Ethyl (-CH₂-N) |
| ~ 54.0 | Piperazine C2 |
| ~ 53.5 | Piperazine C6 |
| ~ 50.0 | Piperazine C3/C5 |
| ~ 33.0 | Ethyl (-CH₂-Ar) |
| ~ 12.0 | C2-Methyl (-CH₃) |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Two primary signals would be expected: one for the nitro group (NO₂) and another for the two distinct nitrogen atoms within the piperazine ring. The N-1 nitrogen, being a tertiary amine, would appear at a different chemical shift than the N-4 secondary amine (if unprotonated) or tertiary amine environment.
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the ethyl group by showing a cross-peak between the two methylene (B1212753) signals. It would also help trace the coupling pathways throughout the complex piperazine ring system, including the correlation between the C2-proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal by correlating it with its known proton signal from the ¹H NMR spectrum. For example, the methyl proton doublet at ~1.05 ppm would correlate to the carbon signal at ~12.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:
From the ethyl protons to the aromatic carbon C1 (ipso-carbon).
From the ethyl protons to the piperazine C2 and C6 carbons.
From the methyl protons to the piperazine C2 and C3 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOE correlations could be observed between the protons of the ethyl linker and adjacent protons on the piperazine ring, helping to define the preferred orientation of the side chain.
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The 2-methyl group and the 1-[2-(4-nitrophenyl)ethyl] substituent can exist in either axial or equatorial positions. Due to the steric bulk of the ethylphenyl group, it is strongly predicted to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The smaller methyl group at the C2 position would also favor an equatorial orientation, leading to a diequatorial trans-like conformation as the most stable isomer. This preferred conformation can be confirmed through NOESY, which would show stronger spatial correlations consistent with these assignments. The presence of a chiral center at C2 means the compound can exist as R and S enantiomers.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting
FTIR and Raman spectroscopy provide a characteristic "fingerprint" of the molecule by probing its vibrational modes. These techniques are particularly effective for identifying key functional groups.
The vibrational spectrum is dominated by absorptions corresponding to the nitro, aromatic, and aliphatic C-H groups. The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong and characteristic in the IR spectrum.
Interactive Table: Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~ 2950 - 2850 | Strong | C-H Stretch | Aliphatic (Piperazine, Ethyl, Methyl) |
| ~ 1600, 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1525 - 1515 | Very Strong | Asymmetric N-O Stretch | Nitro (NO₂) |
| ~ 1350 - 1340 | Very Strong | Symmetric N-O Stretch | Nitro (NO₂) |
| ~ 1180 - 1100 | Medium | C-N Stretch | Aryl-N, Aliphatic-N |
| ~ 855 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
HRMS provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula and the analysis of its fragmentation patterns, which further corroborates the proposed structure.
Elemental Composition: The molecular formula of this compound is C₁₃H₁₉N₃O₂. HRMS analysis would yield a high-precision mass measurement of the protonated molecule ([M+H]⁺), which would correspond to the calculated exact mass, confirming this elemental composition.
Fragmentation Analysis: In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion undergoes fragmentation. The fragmentation pattern provides a roadmap of the molecule's structure. Key predicted fragmentation pathways include:
Cleavage of the C-N bond between the ethyl group and the piperazine ring, leading to a stable benzylic-type cation or the formation of a fragment corresponding to the 2-methylpiperazine cation.
Fragmentation of the piperazine ring itself, a characteristic pattern for piperazine derivatives.
Loss of the nitro group (NO₂) or parts of it from the aromatic ring.
The identification of these specific fragment masses provides conclusive evidence for the connectivity of the nitrophenyl, ethyl, and 2-methylpiperazine components.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
No specific Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry data for this compound has been identified in a review of scientific literature. Such analyses would be crucial for confirming the molecular weight and fragmentation patterns of the compound.
Table 1: Hypothetical ESI-MS Data for this compound (Note: This table is for illustrative purposes only, as no actual data was found.)
| Ion Mode | Predicted m/z | Ion Species |
| Positive | 264.1655 | [M+H]⁺ |
| Positive | 286.1475 | [M+Na]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture (If Applicable)
A search for crystallographic data from techniques such as X-ray diffraction for this compound did not yield any specific results. This indicates that the crystal structure of this compound has likely not been determined or publicly reported.
Determination of Absolute Configuration
Without a crystal structure, the absolute configuration of the chiral center at the 2-position of the piperazine ring for this compound cannot be determined through X-ray crystallography.
Analysis of Intermolecular Interactions and Crystal Packing
Information regarding intermolecular interactions and crystal packing, which is derived from X-ray diffraction studies, is unavailable for this compound. Such an analysis would provide insights into the solid-state arrangement of the molecules, including potential hydrogen bonding and π-stacking interactions.
Computational Chemistry and Theoretical Modeling of 2 Methyl 1 2 4 Nitrophenyl Ethyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine, these methods provide a detailed picture of its electronic structure, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) Studies for Ground State Geometries and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and exploring the conformational landscape of molecules like this compound.
DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d), are employed to calculate the energies of these different conformers. The results allow for the identification of the global minimum energy structure, which represents the most probable conformation of the molecule in the ground state. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. For instance, studies on similar structures like 1-(2-nitrophenyl)piperazine (B181537) have shown that the orientation of the phenyl fragment relative to the piperazine (B1678402) ring is crucial for stability. scispace.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comyoutube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The piperazine nitrogen atoms, being electron-rich, would contribute significantly to the HOMO. The spatial distribution of these orbitals, visualized as 3D plots, reveals the most probable sites for electrophilic and nucleophilic attack.
| Parameter | Energy (eV) | Description |
| EHOMO | (Value) | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| ELUMO | (Value) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| Energy Gap (ΔE) | (Value) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. wolfram.comlibretexts.orgchemrxiv.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas denote regions of neutral or near-zero potential.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can reveal the flexibility of the ethyl linker and the conformational transitions of the piperazine ring (e.g., chair-to-boat interconversions). By simulating the molecule in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the solvent molecules and the solute's polar groups (the nitro group and piperazine nitrogens). These simulations provide valuable information on solvation effects, which can influence the molecule's preferred conformation and reactivity in a solution phase. Computational studies on related piperazine-based compounds have utilized MD simulations to understand their binding modes and interactions with biological targets. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
Theoretical NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies can be performed using DFT methods, often with the Gauge-Independent Atomic Orbital (GIAO) method for NMR. researchgate.net
NMR Chemical Shifts: The theoretical 1H and 13C NMR chemical shifts are calculated for the optimized geometry of this compound. These calculated values, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms in the molecule. For example, the protons on the piperazine ring typically appear in a specific region of the 1H NMR spectrum. scispace.comchemicalbook.com The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for confirming the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical vibrational spectrum (IR and Raman). These calculations can predict the frequencies of characteristic bond stretching, bending, and torsional modes. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro group, C-H stretching of the aromatic and aliphatic parts, and various vibrations associated with the piperazine ring. scispace.com Comparing the computed spectrum with the experimental one aids in the assignment of vibrational bands and confirms the presence of specific functional groups. scispace.comsemanticscholar.org
| Spectroscopic Data | Predicted Value |
| 1H NMR Chemical Shifts (ppm) | (List of predicted shifts for different protons) |
| 13C NMR Chemical Shifts (ppm) | (List of predicted shifts for different carbons) |
| Key IR Vibrational Frequencies (cm-1) | (List of key frequencies, e.g., NO2 stretch, C-H stretch) |
In Silico Prediction of Molecular Recognition and Non-Covalent Interactions
In a hypothetical computational study, the molecular recognition of this compound would be explored by simulating its interaction with various biological macromolecules or small molecules. This process typically involves molecular docking simulations to predict the preferred binding orientation of the compound within a target's active site. The strength of these interactions would be quantified by calculating binding energies, which indicate the stability of the resulting complex.
Advanced quantum mechanics calculations could also be employed to provide a more accurate description of the electronic structure and energetics of the non-covalent interactions involving the nitro group and the piperazine ring of the molecule. These calculations can reveal subtle electronic effects that govern the specificity and strength of molecular recognition.
While the specific data tables and detailed research findings for this compound are not available, the following table outlines the types of non-covalent interactions that would be theoretically investigated in a computational study of this compound.
| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Groups on a Binding Partner |
| Hydrogen Bonding | Piperazine nitrogen atoms | Hydrogen bond donors/acceptors (e.g., hydroxyl, amino, carboxyl groups) |
| π-π Stacking | Nitrophenyl ring | Aromatic rings (e.g., phenylalanine, tyrosine, tryptophan residues) |
| Cation-π Interactions | Protonated piperazine ring | Aromatic rings |
| van der Waals Forces | Entire molecule | All atoms of the binding partner |
| Electrostatic Interactions | Nitro group, piperazine nitrogen atoms | Charged or polar groups |
The insights gained from such computational studies would be instrumental in understanding the molecular basis of action for this compound and could guide the design of novel compounds with improved affinity and selectivity for specific biological targets. However, without specific published research, any detailed discussion remains speculative.
Applications of 2 Methyl 1 2 4 Nitrophenyl Ethyl Piperazine As a Chemical Probe and Research Tool
Design and Synthesis of Labeled Analogues for Biological Investigations
To study the interaction of a compound with biological systems, it is often necessary to synthesize labeled analogues. These analogues incorporate a specific tag—such as a radioactive isotope, a fluorescent dye, or a reactive group—that allows for the detection and quantification of the molecule in complex biological samples. The structure of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine offers several strategic points for the introduction of such labels.
Isotopic Labeling: For quantitative studies like absorption, distribution, metabolism, and excretion (ADME), radioisotopes such as tritium (³H) or carbon-14 (¹⁴C) can be incorporated. A potential synthetic route could introduce a ¹⁴C-labeled ethyl group during the alkylation of 2-methylpiperazine (B152721).
Fluorescent and Affinity Labeling: For visualization in cellular imaging or for use in affinity-based applications, larger tags like fluorescent probes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin) can be attached. A common strategy would involve modifying the nitro group on the phenyl ring. The nitro group can be chemically reduced to an amine, which then serves as a versatile chemical handle for conjugation with a variety of labels via amide bond formation.
Below is a table outlining potential strategies for creating labeled analogues of the parent compound.
| Label Type | Proposed Modification | Synthetic Precursor | Potential Application |
| Radioisotopic | Incorporation of ¹⁴C into the ethyl linker | 2-Methylpiperazine + 1-(2-bromo[¹⁴C]ethyl)-4-nitrobenzene | Quantitative biodistribution and metabolism studies |
| Fluorescent | Reduction of nitro to amine, followed by coupling with an NHS-ester fluorescent dye | 1-[2-(4-Aminophenyl)ethyl]-2-methylpiperazine | Cellular imaging, fluorescence polarization assays |
| Affinity (Biotin) | Reduction of nitro to amine, followed by coupling with Biotin-NHS | 1-[2-(4-Aminophenyl)ethyl]-2-methylpiperazine | Target protein pull-down assays, affinity purification |
| Photoaffinity | Conversion of nitro group to an azido group | 1-[2-(4-Azidophenyl)ethyl]-2-methylpiperazine | Covalent labeling and identification of binding partners |
This table presents hypothetical strategies for the development of labeled analogues based on established chemical principles.
Utility in Affinity Chromatography and Target Identification Methodologies
Affinity chromatography is a powerful technique used to purify and isolate specific biomolecules from a complex mixture by exploiting reversible biological interactions. nih.gov A small molecule like this compound can be used as the affinity ligand to "fish" for its specific protein targets within a cell lysate.
To achieve this, the compound must first be chemically modified to allow for its immobilization onto a solid support, such as agarose or sepharose beads. unc.edu As described previously, the most practical approach involves the reduction of the 4-nitro group to a 4-amino group. This amine can then be coupled to an activated chromatography matrix (e.g., NHS-activated sepharose) to create the affinity resin.
The general workflow for using this compound in target identification is outlined in the following table.
| Step | Procedure | Purpose |
| 1. Ligand Synthesis | Reduce the nitro group of the parent compound to an amine, creating an analogue with a reactive handle. | To prepare the compound for immobilization. |
| 2. Immobilization | Covalently couple the amino-analogue to an NHS-activated agarose resin. | To create the affinity chromatography matrix. |
| 3. Incubation | Pass a cell lysate or protein mixture over a column packed with the affinity matrix. | To allow potential binding partners to selectively bind to the immobilized ligand. |
| 4. Washing | Wash the column with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target. |
| 5. Elution | Elute the specifically bound proteins using a high concentration of the free parent compound or by changing buffer conditions (e.g., pH, salt). | To recover the purified target protein(s). |
| 6. Identification | Analyze the eluted proteins using techniques like mass spectrometry. | To identify the specific biological targets of the compound. |
This table describes a generalized, standard procedure for affinity chromatography and target identification.
Application in High-Throughput Screening (HTS) Campaigns for Novel Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. dovepress.comeurofinsdiscovery.com Compounds containing the nitrophenylpiperazine scaffold are frequently included in screening libraries due to their favorable chemical properties and proven track record as a pharmacophore. nih.gov
This compound can be utilized in HTS campaigns in several ways:
As a Library Compound: It can be included in a diverse chemical library to be screened against a wide range of biological targets, such as enzymes, receptors, or ion channels.
As a Scaffold for Library Design: Its core structure can serve as the starting point for creating a focused library of related analogues to explore a specific biological target more deeply.
As a Hit Compound: If identified as a "hit" in an initial screen, it becomes the lead compound for further optimization and development.
Given that related nitrophenylpiperazine compounds have shown activity against targets like potassium channels and various microbes, an HTS campaign could be designed to explore these or other potential activities. nih.gov
| HTS Campaign Phase | Action Involving this compound | Example Assay |
| Primary Screen | The compound is tested at a single concentration against the target. | A fluorescence-based assay measuring inhibition of a specific enzyme. |
| Hit Confirmation | If active in the primary screen, the compound is re-tested to confirm activity. | The same primary assay is run again to rule out false positives. |
| Dose-Response | The confirmed "hit" is tested across a range of concentrations to determine its potency (e.g., IC₅₀ value). | A multi-point titration of the compound in the primary assay. |
| Secondary/Orthogonal Assays | The compound is tested in different assays to confirm its mechanism of action and rule out artifacts. | A cell-based assay measuring the downstream effect of enzyme inhibition. |
This table provides a conceptual framework for the progression of a compound through a typical HTS workflow.
Development as a Reference Compound for SAR Studies on Related Piperazine (B1678402) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying a parent or reference compound, researchers can identify which parts of the molecule are essential for its function. This compound is an excellent candidate to serve as a reference compound for SAR studies on this class of molecules.
Key regions of the molecule that can be systematically modified include:
The 2-Methyl Group: Removing this group or changing its stereochemistry could reveal its importance for potency or selectivity.
The Piperazine Ring: It could be replaced with other cyclic amines (e.g., piperidine, morpholine) to probe the necessity of the second nitrogen atom. nih.gov
The Ethyl Linker: The length of the two-carbon chain could be shortened or lengthened to determine the optimal distance between the piperazine and phenyl rings.
The Nitrophenyl Moiety: The nitro group's position (ortho, meta, para) could be changed, or it could be replaced with other electron-withdrawing or electron-donating groups to map the electronic requirements for activity. frontiersin.org
A hypothetical SAR study starting from this compound is detailed below.
| Analogue Number | Modification from Parent Compound | Rationale | Hypothetical Outcome |
| Parent | This compound | Reference Compound | Baseline Activity |
| SAR-1 | Removal of the 2-methyl group | Assess steric and electronic contribution of the methyl group. | Potential decrease in potency if the group is key for binding. |
| SAR-2 | Replacement of piperazine with morpholine | Determine the importance of the second nitrogen for activity or solubility. | Likely loss of activity if the basic nitrogen is critical for interaction. nih.gov |
| SAR-3 | Shortening of ethyl linker to a methyl linker | Evaluate the optimal spacing between the two ring systems. | Activity may increase or decrease depending on binding pocket geometry. |
| SAR-4 | Replacement of 4-nitro group with a 4-amino group | Probe the effect of changing the electronic properties from withdrawing to donating. | Could significantly alter activity or even change the pharmacological target. |
| SAR-5 | Replacement of 4-nitro group with a 4-chloro group | Assess the role of the nitro group versus a different electron-withdrawing group. | May retain or alter activity, providing insight into electronic vs. steric requirements. |
This table illustrates a potential SAR campaign to optimize the properties of the parent compound based on common medicinal chemistry strategies.
Future Research Directions and Broader Impact in Chemical Biology
Exploration of Stereoisomeric Effects on Molecular Interactions and Biological Activities
The presence of a methyl group at the C-2 position of the piperazine (B1678402) ring introduces a chiral center, meaning the compound exists as two distinct stereoisomers: (R)-2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine and (S)-2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine. In medicinal chemistry and chemical biology, it is a well-established principle that stereoisomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one stereoisomer over the other.
Future research should prioritize the synthesis and separation of the individual (R) and (S) enantiomers. Commercially available chiral precursors like (R)-2-Methylpiperazine and (S)-2-Methylpiperazine could facilitate these syntheses. torayfinechemicals.com Once isolated, a comparative evaluation of their biological activities is crucial. This would involve screening each enantiomer against a panel of biological targets to determine if one isomer is more active or selective. Such studies are essential for understanding how the three-dimensional orientation of the methyl group influences binding affinity and functional outcomes at a molecular level.
Table 1: Physicochemical Properties of Related Chiral Precursors
| Property | (R)-2-Methylpiperazine | (S)-2-Methylpiperazine |
|---|---|---|
| CAS Number | 75336-86-6 | 74879-18-8 |
| Molecular Formula | C5H12N2 | C5H12N2 |
| Molecular Weight | 100.16 g/mol nih.gov | 100.16 g/mol nih.gov |
| Typical Assay | ≥99.0% | ≥99.0% |
| Optical Purity | ≥99.0% e.e. | ≥99.0% e.e. |
Data sourced from commercial supplier information. torayfinechemicals.com
Hybridization of the 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine Scaffold with Other Pharmacologically Relevant Moieties
The piperazine ring is a privileged scaffold in drug discovery, valued for its ability to be readily modified at its two nitrogen atoms, allowing for the creation of hybrid molecules. nih.govresearchgate.net This strategy involves covalently linking two or more different pharmacophores to create a single molecule with a multi-target profile or improved properties. The secondary amine at the N4 position of the 2-methylpiperazine (B152721) core of the title compound is an ideal handle for such modifications.
Future work could focus on synthesizing hybrid molecules by attaching other pharmacologically active groups to this N4 position. For instance, moieties known for anticancer, antimicrobial, or neuroprotective effects could be incorporated. researchgate.netresearchgate.netsilae.it Examples from the literature show piperazine linked to scaffolds like carbazole, quinoline, and various heterocyclic systems to generate potent agents. nih.govmdpi.com By hybridizing the this compound scaffold, researchers could develop novel compounds designed to interact with multiple biological targets simultaneously, a strategy of growing importance for treating complex diseases. mdpi.com
Table 2: Examples of Hybridization Strategies Involving Piperazine
| Hybrid Moiety | Target/Application | Reference |
|---|---|---|
| Bergenin | Anticancer (BcL2 protein) | nih.gov |
| Carbazole | Anticancer (BCL-2 targeting) | nih.gov |
| Tacrine-Quinoline | Anti-Alzheimer's (Cholinesterase inhibition, metal chelation) | mdpi.com |
Contribution to the Fundamental Understanding of Structure-Function Relationships in Piperazine Chemistry
The piperazine ring is a cornerstone of many clinically used drugs. rsc.org Systematic studies of novel derivatives contribute valuable data to the broader understanding of structure-activity relationships (SAR). The title compound possesses three key structural features that can be independently modified: the methylpiperazine ring, the ethyl linker, and the nitrophenyl group.
Future research should involve the synthesis of a library of analogues to probe the functional role of each component. Key questions to address would include:
Role of the Nitro Group: How does the position (ortho, meta, para) and presence of the electron-withdrawing nitro group affect activity? Analogues with different substituents (e.g., amino, chloro, methoxy) could be synthesized to compare effects. The reduction of the nitro group to an amine, a common metabolic transformation, would also yield a key derivative for biological evaluation.
Influence of the Methyl Group: As discussed in 7.1, the chirality is critical. Additionally, comparing the activity of the 2-methyl derivative to its unmethylated parent, 1-[2-(4-nitrophenyl)ethyl]piperazine, would clarify the steric and electronic impact of this group.
Linker Length: The length and flexibility of the ethyl linker could be varied to understand its importance for optimal positioning and interaction with biological targets.
Systematic evaluation of such a library would provide crucial insights into how subtle structural changes modulate the biological profile of nitrophenylpiperazine derivatives, aiding in the rational design of future compounds. nih.govresearchgate.net
Potential as a Precursor for Advanced Chemical Biology Tools and Imaging Agents
Piperazine derivatives have been successfully developed as imaging agents and molecular probes for studying biological systems. researchgate.net The scaffold is readily incorporated into molecules designed for positron emission tomography (PET) or fluorescent imaging. mdpi.comnih.gov For example, radioiodinated 1-alkyl-4-phenylpiperazines have been evaluated as potential brain-imaging agents. nih.govacs.org
The structure of this compound offers several avenues for transformation into such tools:
Fluorescent Probes: The nitrophenyl group can be chemically modified or replaced with a fluorophore to create fluorescent probes. These probes could be used to visualize specific cellular components or processes via fluorescence microscopy. mdpi.com
Radiolabeled Tracers: The aromatic ring is amenable to radiohalogenation (e.g., with ¹⁸F or ¹²³I) to generate PET or SPECT imaging agents. Such tracers could be used to non-invasively study the distribution and target engagement of this class of compounds in vivo. nih.govnih.gov
Bioreduction-Activated Probes: The nitroaromatic group is a known substrate for cellular reductases. It could be engineered into a "pro-drug" or "pro-probe" that becomes activated under the hypoxic conditions often found in tumors, releasing a payload or switching on a signal. This approach connects to the development of piperazine-fused disulfides as bioreduction-activated cores for probes. chemrxiv.org
By leveraging these strategies, this compound could serve as a valuable precursor for creating sophisticated tools to probe biological function with high spatial and temporal resolution.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol vs. acetonitrile) affects reaction kinetics and byproduct formation .
- Temperature control (40–80°C) minimizes thermal degradation of nitro groups .
Which spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR identify substitution patterns on the piperazine ring and nitrophenyl group. Coupling constants reveal stereochemical preferences .
- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional group integrity .
- X-ray Crystallography : Resolves 3D conformation, including torsional angles between the piperazine and nitrophenyl moieties .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic/nucleophilic attacks .
How do structural modifications (e.g., nitro group position, alkyl chain length) impact biological activity in related piperazine derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Substituent | Biological Effect | Reference |
|---|---|---|
| 4-Nitrophenyl | Enhances antimicrobial activity due to electron-withdrawing effects and π-π stacking | |
| Methyl group on piperazine | Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies | |
| Ethyl linker | Balances flexibility and rigidity, optimizing receptor binding affinity |
Q. Methodology :
- In vitro assays : Test against bacterial/fungal strains to quantify MIC (Minimum Inhibitory Concentration) .
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Contradictions often arise from variations in:
- Assay conditions (e.g., pH, solvent DMSO concentration) altering compound solubility .
- Cell line specificity (e.g., HEK-293 vs. HeLa cells) influencing receptor expression levels .
Q. Strategies :
- Dose-response standardization : Use IC₅₀ values with 95% confidence intervals to compare potency .
- Orthogonal assays : Validate antimicrobial activity via both agar diffusion and broth microdilution .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .
What computational strategies are recommended for predicting metabolic pathways and toxicity profiles?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate parameters:
- Lipinski’s Rule of 5 : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5) .
- CYP450 metabolism : Predict oxidation sites using StarDrop or MetaSite .
- Toxicity Screening :
- AMES test simulations : Detect mutagenic potential via bacterial reverse mutation assays in silico .
- hERG inhibition models : Flag cardiac toxicity risks using QSAR models .
Case Study : Nitro group reduction to amine may generate hepatotoxic metabolites; DFT can identify redox-sensitive regions .
What experimental design principles optimize the scalability of synthetic routes while maintaining reproducibility?
Advanced Research Question
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic alkylation steps .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and reduce batch variability .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Example : Replacing batch hydrogenation with flow-based Pd/C catalysis reduces reaction time from 24h to 2h with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
